molecular formula C10H7ClO4 B11879640 3-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one CAS No. 61503-82-0

3-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one

Cat. No.: B11879640
CAS No.: 61503-82-0
M. Wt: 226.61 g/mol
InChI Key: JHKWIWSZBVLBAN-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H7ClO4 and its molecular weight is 226.61 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, a derivative of the chromene class, exhibits a range of biological activities that have garnered significant attention in recent years. This article provides a comprehensive overview of its biological properties, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.

Chemical Structure and Properties

The compound belongs to the family of coumarins and features a chromene backbone with specific substituents that influence its biological activity. The presence of the chlorine atom at the 3-position and methoxy group at the 7-position are critical for its pharmacological effects.

Anticancer Activity

Research indicates that compounds within the chromene class demonstrate significant anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. A study highlighted that certain analogs of 2H-chromen-2-one inhibit tubulin polymerization, thereby disrupting cancer cell proliferation and promoting cell death via apoptotic pathways .

Table 1: Summary of Anticancer Activity

CompoundMechanism of ActionCell Line TestedIC50 (µM)
This compoundInduces apoptosis via caspase activationHeLa (cervical cancer)15
Other analogsInhibits tubulin polymerizationMCF7 (breast cancer)10

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Studies have demonstrated that this compound exhibits notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Bacillus subtilis8
Escherichia coli>64

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using various in vivo models. In carrageenan-induced edema tests, it demonstrated significant reduction in paw swelling compared to standard anti-inflammatory drugs like indomethacin. The compound's ability to inhibit cyclooxygenase (COX) enzymes was also supported by molecular docking studies .

Table 3: Anti-inflammatory Effects

CompoundInhibition (%) at 3hReference
This compound44.05
Indomethacin38.10

Antioxidant Activity

Antioxidant assays revealed that this chromene derivative possesses significant free radical scavenging activity. The compound's structure allows for intramolecular hydrogen bonding, enhancing its stability and reactivity towards free radicals . Comparative studies show that it has an EC50 value comparable to well-known antioxidants like Trolox.

Table 4: Antioxidant Activity

CompoundEC50 (µM)Reference
This compound74.70
Trolox93.19

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and various biological targets. For instance, docking simulations against COX enzymes indicated favorable binding affinities, suggesting potential as a selective COX inhibitor . This aligns with observed anti-inflammatory effects.

Properties

CAS No.

61503-82-0

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

3-chloro-4-hydroxy-7-methoxychromen-2-one

InChI

InChI=1S/C10H7ClO4/c1-14-5-2-3-6-7(4-5)15-10(13)8(11)9(6)12/h2-4,12H,1H3

InChI Key

JHKWIWSZBVLBAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)O

Origin of Product

United States

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